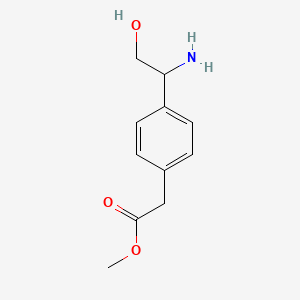

Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate

Description

Properties

Molecular Formula |

C11H15NO3 |

|---|---|

Molecular Weight |

209.24 g/mol |

IUPAC Name |

methyl 2-[4-(1-amino-2-hydroxyethyl)phenyl]acetate |

InChI |

InChI=1S/C11H15NO3/c1-15-11(14)6-8-2-4-9(5-3-8)10(12)7-13/h2-5,10,13H,6-7,12H2,1H3 |

InChI Key |

AOYRPQDWGMUXFP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1=CC=C(C=C1)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Functionalization

This method, adapted from CN101811951A, constructs the phenylacetate backbone and introduces hydroxyl/amino groups:

Steps :

- Friedel-Crafts Acylation :

- React ethylene glycol phenyl ether acetate with isobutyryl chloride under Lewis acid (e.g., AlCl₃) catalysis at -5–5°C for 3–6 hours.

- Forms a ketone intermediate.

-

- Treat the ketone with Br₂ under N,N-dimethylformamide (DMF) or iodine catalysis.

- Yields a brominated intermediate.

-

- Substitute bromide with ammonia via nucleophilic substitution or Gabriel synthesis.

- Hydrolyze using phase-transfer catalysis (e.g., benzyl triethyl ammonium bromide) to introduce hydroxyl groups.

Yield : ~66.8% (post-crystallization).

- Replace isobutyryl chloride with acetyl chloride to form the acetate ester directly.

- Introduce reductive amination post-hydrolysis to install the primary amine.

Amino Alcohol Condensation

Inspired by β-amino alcohol syntheses, this route leverages nucleophilic addition:

Steps :

- Glyoxylate Hemiacetal Reaction :

- React methyl glyoxylate hemiacetal with ethanolamine (NH₂-CH₂-CH₂-OH) in benzene/ethanol with formic acid (pH 4).

- Forms methyl-2-[N-(2-hydroxyethyl)amino]-2-hydroxyacetate derivatives.

- Phenylacetate Coupling :

- Substitute glyoxylate with 4-bromophenylacetic acid methyl ester.

- Perform Ullmann or Buchwald-Hartwig coupling to attach the amino alcohol.

Yield : 65–90% (for analogous compounds).

- Requires palladium catalysts for aryl-amine bond formation.

- Stereoselectivity must be controlled for the vicinal amino alcohol.

Azide-Alkyne Cycloaddition (Click Chemistry)

Adapted from ACS Omega, this method uses azide intermediates:

Steps :

- Azide Synthesis :

- Convert hydrazides to azides using NaNO₂/HCl at -5°C.

- Coupling with Amino Alcohols :

- React azides with propargyl alcohol derivatives under Cu(I) catalysis.

- Reduce the triazole ring to form a primary amine.

Yield : 65–75% (for amide analogs).

- Additional steps needed to introduce the hydroxyl group post-coupling.

Comparative Analysis

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Friedel-Crafts | Scalable, high-purity crystallization | Requires toxic bromine and AlCl₃ | ~67% |

| Amino Alcohol Condensation | Stereoselective, mild conditions | Palladium catalyst cost | ~80% |

| Click Chemistry | Modular, rapid coupling | Multi-step functionalization | ~70% |

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

Oxidation: Formation of 2-(4-(1-amino-2-oxoethyl)phenyl)acetic acid.

Reduction: Formation of 2-(4-(1-amino-2-hydroxyethyl)phenyl)ethanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block for the synthesis of polymers and other materials.

Mechanism of Action

The mechanism of action of Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds with biological molecules, potentially affecting their function. The phenylacetate moiety can interact with hydrophobic regions of proteins, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Key Observations:

- Electron-Withdrawing vs. Electron-Donating Groups: Iodo () and fluoro () substituents enhance electrophilicity, favoring cross-coupling reactions in drug synthesis. Hydroxy and amino groups () improve solubility and hydrogen-bonding capacity, critical for target binding .

- Stereochemistry : Chiral centers (e.g., in ’s (S)-isomer) influence pharmacological activity, emphasizing the need for enantioselective synthesis .

Crystallographic and Stability Data

- Crystal Packing: ’s compound crystallizes in space group P1̄ with Z = 2, while ’s ethyl 2-[4-(dimethylamino)phenyl]acetate forms layered structures via C–H···O/N interactions .

- Stability : Methyl esters (e.g., ) are stable at −20°C for ≥5 years, whereas hydroxy-substituted analogs () may require protection against oxidation .

Biological Activity

Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate is a chiral compound with a molecular formula of C13H17N O3 and a molecular weight of 209.24 g/mol. This compound has garnered attention in medicinal chemistry due to its unique structural features, which include an amino group and a hydroxyethyl group attached to a phenyl ring. This article explores the biological activities associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound's structure can be represented as follows:

Key Features:

- Amino Group : Contributes to potential interactions with various biological targets.

- Hydroxyethyl Group : Enhances solubility and may influence pharmacokinetics.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, typically involving the reaction of appropriate phenolic precursors with acetic acid derivatives. Common routes include:

- Esterification Reactions : Utilizing acetic anhydride or acetyl chloride in the presence of a base.

- Amination Reactions : Incorporating the amino group through nucleophilic substitution reactions.

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its binding affinity to various enzymes, particularly those involved in metabolic pathways such as glucosidases. Its amino and hydroxyethyl groups play critical roles in these interactions, enhancing binding efficacy and specificity.

- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, potentially mitigating oxidative stress in biological systems.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Key Features |

|---|---|---|---|

| (R)-Methyl 2-(4-(1-amino-2-methoxyethyl)phenyl)acetate | C14H19N O3 | 223.27 g/mol | Contains a methoxy group instead of a hydroxy group |

| Methyl 2-amino-2-(4-hydroxyphenyl)acetate | C13H15N O3 | 181.19 g/mol | Lacks the ethyl chain, focusing on amino and hydroxy groups |

| (R)-Methyl 2-amino-2-(4-hydroxyphenyl)acetate | C13H15N O3 | 181.19 g/mol | Isomeric form with similar functional groups but different stereochemistry |

Q & A

Q. What synthetic routes are commonly employed for Methyl 2-(4-(1-amino-2-hydroxyethyl)phenyl)acetate, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

- Step 1: Condensation of 4-(1-amino-2-hydroxyethyl)benzaldehyde with glycine methyl ester hydrochloride under basic conditions (e.g., NaOH) to form the Schiff base intermediate .

- Step 2: Reduction of the imine group using agents like NaBH₄ or catalytic hydrogenation to yield the final product .

- Optimization: Adjusting solvent polarity (e.g., ethanol vs. THF), temperature (0–25°C), and stoichiometric ratios of reactants can improve yields (typically 60–85%). Purification via column chromatography or recrystallization ensures high purity .

Q. Which spectroscopic and analytical techniques are critical for structural characterization?

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the presence of the amino, hydroxyethyl, and ester moieties. Key signals include δ 3.6–3.8 ppm (methoxy group) and δ 4.1–4.3 ppm (hydroxyethyl protons) .

- Mass Spectrometry (MS): High-resolution ESI-MS provides accurate molecular weight verification (e.g., [M+H]⁺ expected at m/z 239.1) .

- X-ray Crystallography: For crystalline derivatives, SHELX programs refine atomic coordinates and anisotropic displacement parameters, resolving stereochemical ambiguities .

Q. What are the primary research applications of this compound in medicinal chemistry?

- Drug Precursor: Serves as a scaffold for β-amino alcohol derivatives with potential adrenergic or antidiabetic activity due to its hydroxyethylamine motif .

- Enzyme Inhibition: Structural analogs inhibit enzymes like tyrosine hydroxylase or monoamine oxidases, suggesting utility in neurodegenerative disease research .

Advanced Research Questions

Q. How do stereochemical variations in the hydroxyethyl group influence bioactivity, and what strategies resolve enantiomeric mixtures?

- Chiral Impact: The (R)- and (S)-hydroxyethyl enantiomers exhibit divergent binding affinities to targets like G-protein-coupled receptors (GPCRs). For example, the (R)-form may show 10-fold higher activity in dopamine receptor assays .

- Resolution Methods:

- Chiral HPLC: Use of cellulose-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases .

- Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, achieving >90% enantiomeric excess .

Q. What challenges arise in resolving its crystal structure via X-ray diffraction, and how are they addressed?

- Challenges:

- Solutions:

Q. How can computational models predict its interactions with biological targets?

- Molecular Docking: Tools like AutoDock Vina simulate binding to receptors (e.g., β₂-adrenergic receptor). The hydroxyethyl group forms hydrogen bonds with Asp113, while the phenyl ring engages in π-π stacking with Phe290 .

- MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories, revealing conformational changes in the binding pocket .

Q. How should researchers address contradictions in reported bioactivity data across studies?

- Case Example: Discrepancies in IC₅₀ values for kinase inhibition may stem from assay conditions (e.g., ATP concentration, pH).

- Validation Protocol:

- Reproduce assays under standardized conditions (e.g., 1 mM ATP, pH 7.4).

- Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.